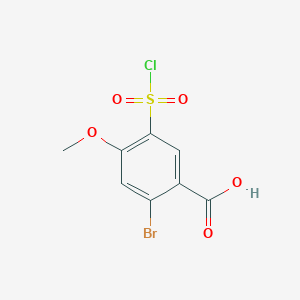

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid

Description

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is a halogenated benzoic acid derivative characterized by a bromo group at position 2, a chlorosulfonyl group at position 5, and a methoxy group at position 3. This compound’s unique substituent arrangement confers distinct electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceuticals and agrochemicals. The chlorosulfonyl group enhances reactivity in substitution reactions, while the methoxy group modulates electron density and solubility .

Properties

IUPAC Name |

2-bromo-5-chlorosulfonyl-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO5S/c1-15-6-3-5(9)4(8(11)12)2-7(6)16(10,13)14/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDDHZHRJIODWES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C(=O)O)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid typically involves the bromination and chlorosulfonation of 4-methoxybenzoic acid. The process begins with the bromination of 4-methoxybenzoic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. This is followed by the chlorosulfonation step, where the brominated product is treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can participate in redox reactions, leading to the formation of sulfoxides or sulfones.

Hydrolysis: The ester and sulfonyl groups can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to sulfoxides, sulfones, or alcohols.

Scientific Research Applications

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, chlorine, and sulfonyl groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Halogen vs. Sulfonyl Groups

- The chlorosulfonyl group in the target compound distinguishes it from analogues like 2-bromo-5-chlorobenzoic acid (). This group increases electrophilicity, enabling nucleophilic substitution (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters. In contrast, simple halogen substituents (e.g., Cl or Br) primarily participate in coupling reactions (e.g., Suzuki) .

Methoxy Group Influence

- The 4-methoxy group in the target compound enhances solubility in polar solvents compared to non-methoxy analogues (e.g., 5-bromo-2-chlorobenzoic acid). However, its electron-donating nature reduces the acidity of the carboxylic acid (pKa ~3.5–4.0) compared to electron-withdrawing groups (e.g., Cl or Br), which lower pKa to ~2.0–2.5 .

Agrochemical Utility

- The methoxy group in the target compound improves bioavailability in plant systems, making it suitable for herbicide intermediates. Analogues like 2-bromo-4-methoxybenzoic acid are preferred for fungicidal activity due to simpler substitution patterns .

Biological Activity

2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is , and it features a combination of bromine, chlorine, sulfonyl, and methoxy functional groups that contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen and sulfonyl groups enhances its ability to form strong interactions with these targets, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biological processes.

- Receptor Modulation : It can interact with receptors affecting signal transduction pathways.

Biological Activities

The compound has been investigated for various biological activities, including:

- Anti-inflammatory Activity : Studies suggest that 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid exhibits anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial effects against certain bacterial strains.

- Antitumor Activity : There is emerging evidence supporting its potential as an antitumor agent, particularly against specific cancer cell lines.

Research Findings

Recent studies have explored the efficacy of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid in various experimental settings:

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Antimicrobial | Effective against Staphylococcus | |

| Antitumor | IC50 values in cancer cell lines |

Case Studies

Several case studies have been conducted to evaluate the biological effects of 2-Bromo-5-chlorosulfonyl-4-methoxybenzoic acid:

-

Study on Anti-inflammatory Effects :

- Researchers evaluated the compound's ability to reduce inflammation in a murine model. Results showed a significant decrease in inflammatory markers compared to control groups.

-

Antimicrobial Efficacy Assessment :

- A study tested the compound against various bacterial strains, demonstrating notable antimicrobial activity, particularly against Gram-positive bacteria.

-

Antitumor Activity Evaluation :

- In vitro tests on human cancer cell lines (e.g., MCF-7) revealed that the compound had an IC50 value indicating effective cytotoxicity, suggesting potential for development as an anticancer drug.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.